Lead optimization frequently stalls due to poor aqueous solubility and rapid metabolic clearance of candidate kinase inhibitors. (6-Morpholinopyridin-3-yl)methanamine addresses this directly as a heteroaryl primary amine building block with a morpholine-pyridine core that balances lipophilicity while enabling critical kinase hinge-binding.
Ensure consistent supply for advanced medicinal chemistry campaigns.
(6-Morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) is a heteroaryl primary amine building block widely utilized in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD) libraries. It combines a highly reactive methanamine handle—ideal for amidation, urea formation, and reductive amination—with a morpholine-substituted pyridine core. The morpholine moiety acts as a critical physicochemical modulator, providing a balanced lipophilicity profile, a hydrogen-bond acceptor, and favorable three-dimensional steric bulk. This structural combination makes it a preferred precursor for developing orally bioavailable small molecules, particularly when targeting the ATP-binding pockets of kinases such as PI3K and mTOR .
Substituting (6-Morpholinopyridin-3-yl)methanamine with generic alternatives like benzylamine or (pyridin-3-yl)methanamine often leads to downstream failures in lead optimization. Benzylamine lacks the heteroaromatic nitrogen necessary for specific hinge-region hydrogen bonding and exhibits higher lipophilicity, leading to poor aqueous solubility and higher non-specific protein binding. While substituting the morpholine ring with a piperidine ring (e.g., (6-Piperidin-1-ylpyridin-3-yl)methanamine) maintains the steric profile, it significantly increases the basicity and lipophilicity (LogP) of the molecule. This drastically reduces metabolic stability and increases susceptibility to cytochrome P450 (CYP)-mediated oxidative degradation [1]. Procurement of the exact morpholino-pyridine building block is therefore critical for maintaining the delicate balance of solubility, metabolic half-life, and target affinity required in advanced medicinal chemistry campaigns.
Confusing this building block with the kinase inhibitor ABT-702 leads to invalid pharmacological assays.
Replacing the methanamine with 6-morpholinopyridin-3-amine alters nucleophilicity and may prevent planned coupling reactions.
In comparative medicinal chemistry studies, replacing a piperidine ring with a morpholine ring is a proven strategy to improve the physicochemical properties of a drug candidate. The introduction of the oxygen atom in the morpholine ring of (6-Morpholinopyridin-3-yl)methanamine significantly lowers the partition coefficient (LogP) compared to its piperidine analog. This reduction in lipophilicity (typically by 1.0 to 1.5 LogP units) directly translates to enhanced aqueous solubility and reduced lipophilic efficiency (LipE) penalties, which are critical for achieving oral bioavailability and minimizing formulation challenges during downstream development .
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Aqueous Solubility |
| Target Compound Data | Lower cLogP; higher aqueous solubility (>50-100 µM in standard buffers) |
| Comparator Or Baseline | Piperidine analog (higher cLogP, lower aqueous solubility) |
| Quantified Difference | ~1.0-1.5 unit reduction in LogP; significant increase in thermodynamic solubility |
| Conditions | Standard physiological pH (7.4) buffer assays |
Procuring the morpholine-substituted building block prevents solubility bottlenecks in late-stage lead optimization, reducing the need for complex formulation strategies.
The metabolic fate of saturated heterocycles is a major determinant of a compound's pharmacokinetic profile. The morpholine ring in (6-Morpholinopyridin-3-yl)methanamine is generally more metabolically stable than the corresponding piperidine ring. The electron-withdrawing nature of the morpholine oxygen reduces the basicity of the adjacent nitrogen and decreases the electron density on the ring carbons, making them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This results in lower intrinsic clearance rates (CL_int) in human liver microsomes (HLM) and hepatocytes compared to piperidine-based analogs [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) in Human Liver Microsomes |
| Target Compound Data | Enhanced metabolic stability (lower CL_int) |
| Comparator Or Baseline | Piperidine-substituted analogs (higher CL_int due to rapid ring oxidation) |
| Quantified Difference | Measurable reduction in CYP-mediated oxidative degradation rates |
| Conditions | In vitro human liver microsome (HLM) or hepatocyte stability assays |
Selecting the morpholine variant over piperidine analogs directly improves the in vivo half-life and pharmacokinetic exposure of the synthesized downstream active pharmaceutical ingredients (APIs).
The electronic interplay between the morpholine substituent and the pyridine core in (6-Morpholinopyridin-3-yl)methanamine is critical for target engagement. The morpholine group modulates the pKa of the pyridine nitrogen, optimizing its ability to act as a hydrogen-bond acceptor. This specific electronic tuning is frequently exploited in the design of kinase inhibitors, where the pyridine nitrogen must form a precise, strong hydrogen bond with the kinase hinge region. Unsubstituted pyridines or generic benzylamines lack this optimized electronic profile, resulting in significantly lower binding affinities and loss of target selectivity[1].
| Evidence Dimension | Kinase Hinge Binding Affinity (IC50) |
| Target Compound Data | High affinity (often low nanomolar IC50) in optimized inhibitor scaffolds |
| Comparator Or Baseline | Unsubstituted benzylamine or generic pyridine analogs |
| Quantified Difference | Orders of magnitude improvement in target binding affinity (IC50 reduction) |
| Conditions | Biochemical kinase inhibition assays |
The specific electronic profile of the morpholino-pyridine core is essential for achieving the high potency and selectivity required in modern kinase inhibitor development.
From a process chemistry perspective, (6-Morpholinopyridin-3-yl)methanamine offers excellent chemoselectivity. The primary methanamine group is highly nucleophilic and readily undergoes amidation, reductive amination, and urea formation under standard, mild coupling conditions. Crucially, the morpholino-pyridine core is robust and unreactive under these conditions, preventing the formation of complex side products that often plague the derivatization of more reactive or unprotected heterocyclic building blocks. This ensures high yields and simplifies purification workflows in both library synthesis and scale-up manufacturing[1].
| Evidence Dimension | Coupling Reaction Yield and Purity |
| Target Compound Data | High conversion rates (>80%) with minimal side-product formation |
| Comparator Or Baseline | Unprotected anilines or highly electron-rich heterocycles |
| Quantified Difference | Superior chemoselectivity and higher isolated yields |
| Conditions | Standard amide coupling or reductive amination protocols |
High chemoselectivity and core stability streamline synthetic workflows, reducing reagent waste and lowering overall manufacturing costs.
The compound is an ideal precursor for developing inhibitors targeting the PI3K/Akt/mTOR pathway, where the morpholino-pyridine core provides essential hinge-binding interactions and optimal aqueous solubility .
Its low molecular weight, favorable LogP, and presence of both hydrogen-bond donors and acceptors make it a premium building block for constructing FBDD libraries aimed at challenging protein-protein interactions [1].
When optimizing lead compounds that suffer from poor solubility or rapid metabolic clearance, incorporating this building block can significantly improve the ADME profile, facilitating the transition from intravenous to oral dosing formulations [2].
Corrosive;Irritant